4-Desmethoxy-4-chloro Omeprazole Sulfide
Overview
Description
PF 4800567 hydrochloride is a compound developed by Pfizer. It acts as a selective inhibitor of the enzyme casein kinase 1 epsilon. This compound has been primarily used in the study of casein kinase 1 enzymes in the regulation of circadian rhythm and has shown potential neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF 4800567 hydrochloride is synthesized through a multi-step process. The synthesis involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethyl chloride. This intermediate is then reacted with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form the final product, PF 4800567 hydrochloride .
Industrial Production Methods
The industrial production of PF 4800567 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically obtained as a white to beige powder with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
PF 4800567 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PF 4800567 hydrochloride may yield a hydroxylated derivative, while reduction may yield a dechlorinated product .
Scientific Research Applications
PF 4800567 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the role of casein kinase 1 enzymes in various signaling pathways.
Biology: Investigated for its role in regulating circadian rhythm and potential neuroprotective effects.
Medicine: Explored for its potential in treating neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents targeting casein kinase 1 enzymes.
Mechanism of Action
PF 4800567 hydrochloride exerts its effects by selectively inhibiting the enzyme casein kinase 1 epsilon. This inhibition blocks the enzyme’s activity, leading to alterations in various signaling pathways. The compound has been shown to block casein kinase 1 epsilon-mediated nuclear translocation of the protein PER3, which plays a role in regulating circadian rhythm .
Comparison with Similar Compounds
PF 4800567 hydrochloride is unique in its high selectivity for casein kinase 1 epsilon over other isoforms such as casein kinase 1 delta. Similar compounds include:
PF 670462: A non-selective inhibitor of casein kinase 1 delta and epsilon.
PF 04455242 hydrochloride: Another selective inhibitor of casein kinase 1 epsilon.
PF 543 hydrochloride: A selective inhibitor of casein kinase 1 delta.
These compounds differ in their selectivity and potency towards different isoforms of casein kinase 1, highlighting the uniqueness of PF 4800567 hydrochloride in selectively targeting casein kinase 1 epsilon .
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVARCHBWKDWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430895 | |
Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220757-74-4 | |
Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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